molecular formula C16H17N3O4 B3004873 Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate CAS No. 2034256-64-7

Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate

Cat. No.: B3004873
CAS No.: 2034256-64-7
M. Wt: 315.329
InChI Key: UXBBKBHPWATWSW-UHFFFAOYSA-N
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Description

Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate is a synthetic pyrimidine derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. Pyrimidines are a fundamental class of heterocyclic aromatic compounds, best known for being the essential building blocks of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil . This deep biological integration makes synthetic pyrimidine analogs, such as this compound, a privileged scaffold in drug discovery. The molecule is designed for research applications, particularly as a key intermediate or precursor in the synthesis of more complex bioactive molecules. Its structure combines a 6-ethoxy-pyrimidine carboxamide moiety, a core often associated with various pharmacological activities, with a benzyl ester protecting group that can be strategically manipulated in synthetic pathways. Researchers can utilize this compound in exploring new chemical entities aimed at infectious diseases. Pyrimidine derivatives have been extensively documented for their wide spectrum of biological activities, including potent antiviral and antibacterial effects . Specifically, substituted pyrimidines are recognized as antagonists of folic acid and inhibitors of dihydrofolate reductase (DHFR), a well-established target for antibacterial and antiparasitic drugs . Furthermore, N-heterocyclic compounds are a cornerstone in the search for mechanistically novel antiviral agents, with recent research validating their potential against a range of viruses . The ethoxy substituent on the pyrimidine ring is a critical feature that can be fine-tuned to modulate the compound's electronic properties, lipophilicity, and ultimately, its interaction with biological targets, providing a versatile starting point for structure-activity relationship (SAR) studies. This product is intended for use in a controlled laboratory environment by qualified researchers. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

benzyl 2-[(6-ethoxypyrimidine-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-2-22-14-8-13(18-11-19-14)16(21)17-9-15(20)23-10-12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBBKBHPWATWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate typically involves the reaction of ethyl 6-aminopyrimidine-4-carboxylate with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The primary applications of Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate in medicinal chemistry include:

  • Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties, making them potential candidates for treating bacterial infections. Research indicates that pyrimidine derivatives can enhance the efficacy of sulfonamides against various pathogens .
  • Anti-inflammatory Effects : Studies have demonstrated that certain pyrimidine derivatives exhibit significant anti-inflammatory activity by inhibiting COX-2 enzymes. For instance, compounds structurally related to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Inhibition of Enzymes : Structure–activity relationship (SAR) studies reveal that pyrimidine derivatives can inhibit enzymes such as NAPE-PLD, which is involved in lipid metabolism. This inhibition has implications for therapeutic strategies targeting metabolic disorders .

Biological Research

In biological research, this compound is being investigated for its potential roles:

  • Targeting Cancer Pathways : The compound's ability to modulate specific biochemical pathways makes it a candidate for cancer research. Its structural analogs have been studied for their effects on cancer cell proliferation and apoptosis .
  • Neuropharmacology : Research into pyrimidine compounds suggests potential applications in neuropharmacology, particularly in developing treatments for neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structures have shown promise in inhibiting cholinesterase activity, which is crucial for managing symptoms of Alzheimer's .

Materials Science

This compound also finds applications in materials science:

  • Synthesis of Functional Materials : The compound can be utilized in the synthesis of polymers and other functional materials due to its reactive functional groups, which can enhance material properties such as thermal stability and mechanical strength.

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally related compounds is beneficial:

Compound NameStructural FeaturesNotable Activity
Benzyl 2-(6-methoxypyrimidine-4-carboxamido)acetateContains a methoxy group instead of an ethoxy groupAntimicrobial properties
Benzyl 2-(6-ethoxypyridine-4-carboxamido)acetateSubstituted pyridine ring instead of pyrimidinePotential anti-inflammatory effects

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including those similar to this compound. Results indicated significant inhibition of COX-2 activity, suggesting therapeutic potential for inflammatory diseases .
  • Neuropharmacological Research : In an investigation focusing on enzyme inhibition relevant to Alzheimer’s disease, derivatives similar to this compound were found to inhibit acetylcholinesterase effectively, indicating their potential as cognitive enhancers .

Mechanism of Action

The mechanism of action of Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes two benzyl esters: Benzyl Phenyl Acetate (CAS 102-16-9) and Benzyl Acetate (CAS 140-11-4). While these lack the pyrimidine functionality of the target compound, their properties offer insights into the behavior of benzyl ester derivatives.

Table 1: Key Properties of Benzyl Esters

Property Benzyl Phenyl Acetate Benzyl Acetate
Molecular Formula C₁₅H₁₄O₂ C₉H₁₀O₂
Molecular Weight 226.27 g/mol 150.17 g/mol
Boiling Point 317–319°C Not explicitly stated (lit. ~215°C)
Purity (GC) ≥98.0% Not specified
Acute Oral Toxicity Not reported LD₅₀ >2000 mg/kg (rat)
Aquatic Toxicity Toxic (chronic, H411) Chronic H412 (less severe)
Storage Stability Stable under recommended conditions Stable, avoid oxidizers/acids

Structural and Functional Differences

Complexity : Benzyl Phenyl Acetate has a bulkier phenyl group, contributing to its higher molecular weight (226.27 vs. 150.17 g/mol) and boiling point (317–319°C vs. ~215°C). The target compound’s pyrimidine group would likely increase polarity and hydrogen-bonding capacity, altering solubility and reactivity.

Toxicity :

  • Benzyl Phenyl Acetate exhibits stricter impurity limits (e.g., Pb ≤0.001%, As ≤0.0003%) , suggesting higher regulatory scrutiny.
  • Benzyl Acetate has lower acute toxicity (oral LD₅₀ >2000 mg/kg) but is classified as H412 (harmful to aquatic life) .

Ecological Impact : Both compounds require precautions to prevent environmental release, but Benzyl Phenyl Acetate’s higher chronic aquatic toxicity (H411) implies stricter disposal protocols compared to Benzyl Acetate (H412) .

Stability and Handling

  • Benzyl Phenyl Acetate : Requires protection from moisture and heat due to its high boiling point. Its IMDG code (9/III) indicates moderate transport hazards .
  • Benzyl Acetate : More volatile (flash point 95°C) and reactive with strong oxidizers, necessitating ventilation and respiratory protection during handling .

Research Implications and Limitations

While the target compound’s pyrimidine group may enhance biological activity (e.g., enzyme inhibition), the absence of direct data limits precise comparisons. Key takeaways from related esters include:

  • Purity Standards : High GC purity (≥98%) in Benzyl Phenyl Acetate underscores the importance of minimizing impurities in pharmaceutical intermediates .
  • Environmental Caution : Both compounds highlight the need for stringent disposal practices to mitigate aquatic toxicity .

Biological Activity

Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Overview of the Compound

This compound is a pyrimidine derivative that has been synthesized for various research applications, particularly in medicinal chemistry and biological research. Its structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is largely attributed to its structural components, particularly the pyrimidine moiety. Pyrimidines are known for their diverse pharmacological effects, including:

  • Anti-inflammatory Properties : Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. For instance, some derivatives have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Antiviral Activity : There is emerging evidence that pyrimidine-based compounds exhibit antiviral properties. They may interfere with viral replication processes or modulate immune responses against viral infections .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have evaluated its efficacy against various bacterial strains and fungi. The compound has shown moderate to high activity against Gram-positive and Gram-negative bacteria as well as fungal pathogens such as Candida albicans.

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusModerate32
Escherichia coliHigh16
Candida albicansModerate64

These findings suggest that the compound may be a valuable candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been supported by studies demonstrating its ability to inhibit COX enzymes. The following table summarizes the IC50 values of various related compounds:

Compound IC50 (µmol)
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01
Other Pyrimidine DerivativeVaries

This data indicates that this compound may be as effective as established anti-inflammatory agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound alongside other pyrimidine derivatives:

  • Synthesis and Evaluation : A study reported the synthesis of various substituted pyrimidines, including this compound, assessing their biological activities through in vitro assays against multiple pathogens .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the ethoxy group significantly affect the compound's biological activity, suggesting potential pathways for optimizing efficacy against specific targets .
  • Comparative Studies : Comparative analyses with similar compounds have highlighted unique aspects of this compound's action profile, particularly its enhanced potency due to the ethoxy substitution on the pyrimidine ring .

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